Hex-3-ynedioic acid

Description

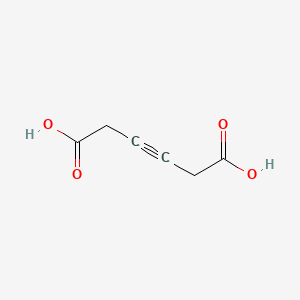

Hex-3-ynedioic acid (IUPAC name: hexa-3-ynedioic acid) is a dicarboxylic acid featuring a triple bond (alkyne group) at the third carbon position. Its hypothetical structure is HOOC-CH₂-C≡C-CH₂-COOH, with the molecular formula C₆H₆O₄. This compound is characterized by two terminal carboxylic acid groups and a conjugated triple bond, which significantly influences its reactivity and physical properties.

Properties

IUPAC Name |

hex-3-ynedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLCAXTKHXISX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544132 | |

| Record name | Hex-3-ynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-39-3 | |

| Record name | Hex-3-ynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-3-ynedioic acid can be synthesized through various methods. One common approach involves the oxidation of hex-3-yne using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under acidic conditions to facilitate the cleavage of the triple bond and the formation of carboxylic acid groups at both ends of the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hex-3-yne followed by oxidation. This method allows for the efficient conversion of the starting material into the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hex-3-ynedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form this compound derivatives with additional functional groups.

Reduction: Reduction of this compound can lead to the formation of hex-3-enedioic acid or hexane-1,6-dioic acid, depending on the reducing agent and conditions used.

Substitution: The carboxylic acid groups in this compound can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.

Major Products Formed:

Oxidation: this compound derivatives with additional functional groups.

Reduction: Hex-3-enedioic acid or hexane-1,6-dioic acid.

Substitution: Esters, amides, and other derivatives of this compound.

Scientific Research Applications

Hex-3-ynedioic acid has a wide range of applications in scientific research, including:

Chemistry:

Synthesis of Polymers: this compound can be used as a monomer in the synthesis of polyesters and other polymers with unique properties.

Catalysis: The compound can serve as a ligand or substrate in various catalytic reactions, including cross-coupling and hydrogenation.

Biology:

Metabolic Studies: this compound and its derivatives can be used as probes to study metabolic pathways and enzyme activities in biological systems.

Medicine:

Drug Development: The unique structure of this compound makes it a potential candidate for the development of new drugs with specific biological activities.

Industry:

Material Science: this compound can be used in the production of advanced materials with specific mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism by which hex-3-ynedioic acid exerts its effects depends on the specific application and context

Molecular Targets:

Enzymes: this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

Pathways Involved:

Metabolic Pathways: this compound can be metabolized by cells, leading to the production of various metabolites that participate in different biochemical processes.

Signaling Pathways: The compound can influence cellular signaling pathways, affecting gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hex-3-ynedioic Acid vs. Hex-3-enedioic Acid

Key differences include:

The triple bond in this compound increases acidity (lower pKa) compared to the double-bond analog due to stronger electron withdrawal. This also enhances reactivity in click chemistry or polymerization reactions .

This compound vs. Hexanedioic Acid (Adipic Acid)

Key contrasts:

The saturated structure of adipic acid makes it thermally stable and ideal for industrial polymer synthesis, while the unsaturated this compound may prioritize specialized organic reactions .

Comparison with Mono-Carboxylic Acids

While this compound is a dicarboxylic acid, mono-carboxylic analogs like 3-hexenoic acid (CAS 1577-18-0) highlight functional group differences:

Limitations of the Analysis

The provided evidence lacks direct data on this compound, necessitating inferences from analogs like Hex-3-enedioic acid and adipic acid. Experimental properties such as solubility, exact melting points, and toxicity remain speculative without primary data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.